![molecular formula C12H15BN2O3 B15323869 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole is a boronic acid derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic ester group attached to a benzo[c][1,2,5]oxadiazole ring, making it a valuable reagent in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole typically involves the reaction of benzo[c][1,2,5]oxadiazole with a boronic acid derivative such as pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or copper complex, and a suitable solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: The compound can be reduced to form boronic esters or boronic acids.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts (e.g., Pd(PPh3)4) and a base such as potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Boronic acids or boronic acid derivatives.
Reduction: Boronic esters or boronic acids.
Substitution: Biaryl compounds or vinyl boronic acids.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole is used as a building block for the synthesis of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: The compound has potential applications in biological research, particularly in the development of fluorescent probes and imaging agents. Its unique photophysical properties make it suitable for use in fluorescence microscopy and other imaging techniques.
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug discovery and development.
Industry: In material science, the compound is used to develop advanced materials with specific properties, such as high thermal stability and chemical resistance. It can be incorporated into polymers and coatings to enhance their performance.
Mecanismo De Acción
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The reaction typically proceeds via oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways: In biological applications, the compound may interact with specific biomolecules, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the design of the compound.
Comparación Con Compuestos Similares
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound is structurally similar but lacks the benzo[c][1,2,5]oxadiazole ring, making it less reactive in certain cross-coupling reactions.
Boronic acids and boronic esters: These compounds share the boronic ester group but differ in their aromatic rings, leading to variations in reactivity and applications.
Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole is unique due to its combination of the boronic ester group and the benzo[c][1,2,5]oxadiazole ring. This combination provides enhanced reactivity and stability, making it a versatile reagent in organic synthesis and material science.
Propiedades
Fórmula molecular |
C12H15BN2O3 |
|---|---|
Peso molecular |
246.07 g/mol |
Nombre IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H15BN2O3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9-10(8)15-18-14-9/h5-7H,1-4H3 |
Clave InChI |
SCGCWIDXAMXVAK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NON=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



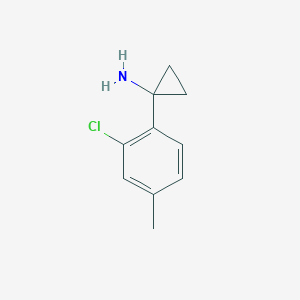
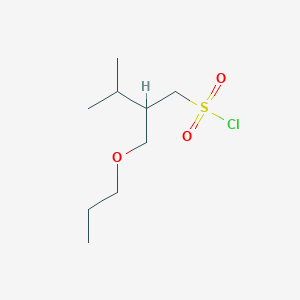
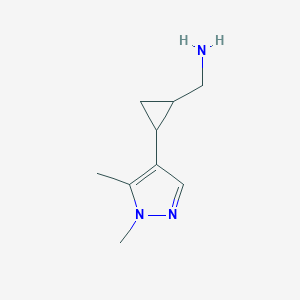
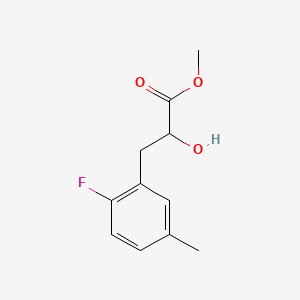
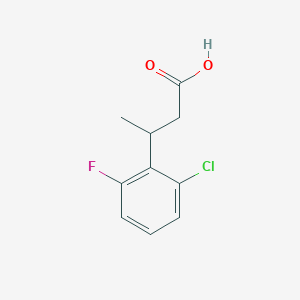
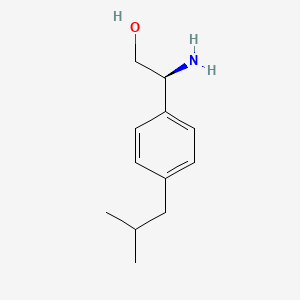
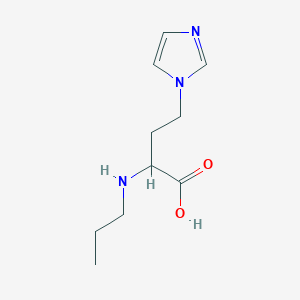
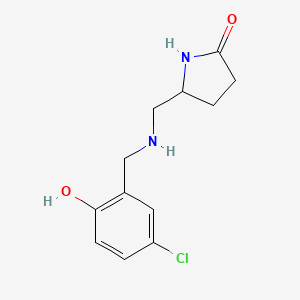

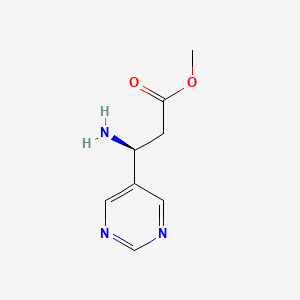
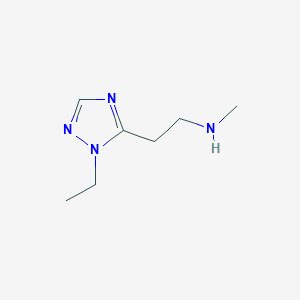
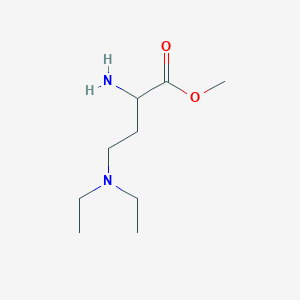
![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
